molecular formula C10H7NO4 B1604044 1H-Indole-4,6-dicarboxylic acid CAS No. 885518-34-3

1H-Indole-4,6-dicarboxylic acid

Cat. No. B1604044
M. Wt: 205.17 g/mol
InChI Key: MRCKESUYLIBIPB-UHFFFAOYSA-N
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Description

1H-Indole-4,6-dicarboxylic acid is an organic compound that belongs to the class of compounds known as indolecarboxylic acids . These compounds contain a carboxylic acid group linked to an indole . The general molecular formula for dicarboxylic acids can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . The condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating provided the anticipated indole product in a good yield .


Molecular Structure Analysis

The molecular structure of 1H-Indole-4,6-dicarboxylic acid is characterized by the presence of an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Safety And Hazards

The safety data sheet for a similar compound, Indole-2-carboxylic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for 1H-Indole-4,6-dicarboxylic acid are not mentioned in the sources, the wide range of biological activities associated with indole derivatives suggests that they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1H-indole-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)5-3-7(10(14)15)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCKESUYLIBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646120
Record name 1H-Indole-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4,6-dicarboxylic acid

CAS RN

885518-34-3
Record name 1H-Indole-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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